ETHYL ((4-CYANO-3-((2-ETHOXY-2-OXOETHYL)THIO)-5-ISOTHIAZOLYL)THIO)ACETATE

Description

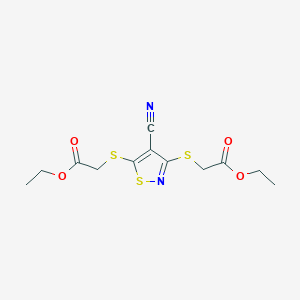

ETHYL ((4-CYANO-3-((2-ETHOXY-2-OXOETHYL)THIO)-5-ISOTHIAZOLYL)THIO)ACETATE is a structurally complex compound featuring:

- A 5-isothiazolyl heterocyclic core (a five-membered ring containing one sulfur and one nitrogen atom).

- Substituents: 4-Cyano group: A strong electron-withdrawing group that may enhance stability or influence intermolecular interactions. 3-((2-Ethoxy-2-oxoethyl)thio): A thioether-linked ester moiety, contributing to solubility and reactivity. 5-Thioethyl acetate: A thioacetate ester group, common in bioactive molecules for membrane permeability.

Properties

IUPAC Name |

ethyl 2-[[4-cyano-3-(2-ethoxy-2-oxoethyl)sulfanyl-1,2-thiazol-5-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S3/c1-3-17-9(15)6-19-11-8(5-13)12(21-14-11)20-7-10(16)18-4-2/h3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZJVVBKPRCRAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=C(C(=NS1)SCC(=O)OCC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311333-74-1 | |

| Record name | ETHYL ((4-CYANO-3-((2-ETHOXY-2-OXOETHYL)THIO)-5-ISOTHIAZOLYL)THIO)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL ((4-CYANO-3-((2-ETHOXY-2-OXOETHYL)THIO)-5-ISOTHIAZOLYL)THIO)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the isothiazole ring and the introduction of the cyano and ethoxy groups. Common reagents used in these reactions include ethyl cyanoacetate, ethyl oxalyl chloride, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

ETHYL ((4-CYANO-3-((2-ETHOXY-2-OXOETHYL)THIO)-5-ISOTHIAZOLYL)THIO)ACETATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The ethoxy and oxoethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

ETHYL ((4-CYANO-3-((2-ETHOXY-2-OXOETHYL)THIO)-5-ISOTHIAZOLYL)THIO)ACETATE has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or reagent in biochemical assays and studies of enzyme activity.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL ((4-CYANO-3-((2-ETHOXY-2-OXOETHYL)THIO)-5-ISOTHIAZOLYL)THIO)ACETATE involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Thioacetate Derivatives with Aromatic Cores

Example: Ethyl 2-((4-aminophenyl)thio)acetate and Ethyl 2-((3-aminophenyl)thio)acetate

- Core Structure: Benzene ring with amino substituents.

- Functional Groups: Thioacetate ester: Similar to the target compound’s 5-position substituent. Amino group: Electron-donating, contrasting with the target’s electron-withdrawing cyano group.

- Synthesis: Prepared via nucleophilic substitution between aminobenzenethiols and chloroethylacetate using K₂CO₃ in DMF . This method could theoretically apply to the target compound if isothiazole thiol precursors are available.

Key Differences :

- The amino group may confer higher solubility in aqueous media compared to the target’s cyano substituent.

Heterocyclic Thioethers in Medicinal Chemistry

Example: 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Compound 25)

- Core Structure : Benzamide with a 3-methyl-5-isoxazolyl methylthio group.

- Functional Groups: Isoxazole: A heterocycle with oxygen instead of sulfur, altering electronic properties. Nitrophenylamino group: Electron-withdrawing, similar to the target’s cyano group.

Key Differences :

- The isoxazole ring in Compound 25 has different electronic and steric properties compared to isothiazole, which may affect binding affinity in biological systems.

- The benzamide backbone in Compound 25 contrasts with the target’s thioacetate-isothiazole framework, suggesting divergent synthetic pathways.

Organophosphorus and Chloroethylthio Compounds

Examples :

Comparison :

- These compounds share thioether linkages but lack the heterocyclic core and ester functionalities of the target compound.

- Their applications (e.g., chemical warfare agents or cholinesterase inhibitors) differ significantly from the hypothesized medicinal uses of the target compound.

Structural and Functional Analysis Table

Biological Activity

Ethyl ((4-cyano-3-((2-ethoxy-2-oxoethyl)thio)-5-isothiazolyl)thio)acetate, a compound characterized by its unique isothiazole structure, has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a cyano group, an isothiazole ring, and a thioether linkage, which contribute to its reactivity and interactions with biological targets.

Structural Formula

Anticancer Properties

Research indicates that compounds with isothiazole rings often exhibit significant anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cell lines. For example, studies have shown that isothiazole derivatives can inhibit cell proliferation and induce cell cycle arrest in various cancer types through mechanisms such as upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study: Apoptosis Induction

A study on a related isothiazole compound demonstrated that treatment with increasing concentrations led to a dose-dependent increase in apoptosis rates in human cancer cell lines. The results suggested that the compound could effectively trigger apoptotic pathways, making it a candidate for further investigation as an anticancer agent.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| Control | 1.5±0.1 |

| 10 | 5.0±0.2 |

| 20 | 10.1±0.3 |

| 50 | 25.6±0.4 |

Antimicrobial Activity

Isothiazole derivatives are also known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

In vitro studies have indicated that the compound exhibits significant bactericidal activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.

- Modulation of Cell Signaling Pathways : It can affect pathways such as the MAPK/ERK pathway, leading to changes in cell survival and apoptosis.

- Interaction with DNA : Some studies suggest that isothiazoles can intercalate into DNA, disrupting replication and transcription processes.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Thioether formation | Na monochloroacetate, H2O, RT, 2h | 75-85% | |

| Pyrimidine coupling | Ethyl mercaptoacetate, DMF, 80°C, 12h | 90-95% | |

| Cyclization | POCl3, reflux, 6h | 60-70% |

Basic: What analytical techniques are used to confirm the compound’s structure and purity?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is critical:

- 1H/13C NMR : Assign signals for thioether (-S-), ester (-COOEt), and cyano (-CN) groups. For example, the thioether proton typically appears at δ 3.5–4.0 ppm .

- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and cyano (2200–2250 cm⁻¹) stretches .

- Elemental Analysis : Ensure <0.3% deviation from theoretical C, H, N, S values .

- HPLC-MS : Monitor purity (>98%) and detect side products (e.g., unreacted thiols) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation .

- Catalyst Selection : Triethylamine or DBU improves reaction rates by deprotonating thiol intermediates .

- Temperature Control : Gradual heating (e.g., 80°C for 12h) prevents decomposition of heat-sensitive groups like cyano .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials .

Advanced: How should researchers resolve contradictory spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to distinguish overlapping signals (e.g., isothiazole vs. ester protons) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry for crystalline derivatives .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Advanced: What computational approaches predict the compound’s biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, viral proteases) identified in structurally related thioether derivatives .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing cyano groups) with activity trends from analogous compounds .

- ADMET Prediction : SwissADME or pkCSM tools assess solubility, permeability, and metabolic stability .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core Modifications : Replace the isothiazole with triazole (as in ) or thiadiazole to assess heterocycle impact.

- Substituent Variation : Introduce halogens (e.g., -F, -Cl) at the 4-cyanophenyl position to study electronic effects on bioactivity .

- Bioisosteric Replacement : Swap the ethyl ester with methyl or tert-butyl esters to evaluate pharmacokinetic properties .

Basic: What functional groups dictate reactivity and stability?

Methodological Answer:

- Thioether (-S-) : Susceptible to oxidation (use antioxidants like BHT during storage) .

- Ester (-COOEt) : Hydrolyzes under basic conditions; stabilize with pH 5–7 buffers .

- Cyano (-CN) : Enhances electrophilicity, enabling nucleophilic additions (e.g., with amines) .

Advanced: How to address solubility limitations in biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO:PBS (1:9) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design : Convert the ester to a carboxylate salt (e.g., sodium or potassium) for improved hydrophilicity .

Advanced: How to reconcile contradictory biological data (e.g., cytotoxicity vs. antiviral activity)?

Methodological Answer:

- Dose-Response Analysis : Use IC50/CC50 ratios to differentiate selective activity from general toxicity .

- Off-Target Screening : Profile against unrelated targets (e.g., hERG, CYP450) to identify confounding interactions .

- Metabolite Identification : LC-MS/MS to detect degradation products that may contribute to observed effects .

Basic: What safety precautions are required during synthesis?

Methodological Answer:

- Thiol Handling : Use inert atmospheres (N2/Ar) to prevent disulfide formation .

- Cyanide Safety : Avoid acidic conditions that may release HCN; monitor with gas detectors .

- Waste Disposal : Quench reactive intermediates (e.g., POCl3) with ice-cold ethanol before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.